An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-methoxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-methoxybenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzoic acid scaffold, imparts distinct physicochemical properties that are advantageous for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-3-methoxybenzoic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities with a focus on relevant signaling pathways.
Core Chemical and Physical Properties
2-Fluoro-3-methoxybenzoic acid is a white to light yellow crystalline powder. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences its reactivity, acidity, and interactions with biological targets.
Table 1: Physicochemical Properties of 2-Fluoro-3-methoxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| CAS Number | 137654-20-7 | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 155-164 °C | [3][4] |
| Boiling Point (Predicted) | 296.6 ± 20.0 °C | [5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.15 ± 0.10 | [5] |
| Solubility | Moderately soluble in polar solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Fluoro-3-methoxybenzoic acid.
Table 2: Spectroscopic Data for 2-Fluoro-3-methoxybenzoic Acid
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, acetone-d₆) | δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H) | [4] |
| ¹⁹F NMR (300 MHz, acetone-d₆) | δ -134.04 (m) | [4] |
| Mass Spectrum (ESI+) | m/z 171 [M+H]⁺ | [4] |
| Infrared (IR) Spectroscopy | Expected Peaks: Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1680-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). | [6] |
Experimental Protocols
Synthesis of 2-Fluoro-3-methoxybenzoic Acid
A common synthetic route to 2-Fluoro-3-methoxybenzoic acid involves the ortho-lithiation of 2-fluoroanisole followed by carboxylation.[4]
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexane)
-
2-Fluoroanisole
-
Dry ice (solid CO₂)
-
Water
-
Ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Under a nitrogen atmosphere, dissolve potassium tert-butoxide (30.80 g, 274 mmol) in anhydrous THF (300 mL) in a flask and cool the mixture to -78 °C.
-
Slowly add a 1.6 M hexane solution of n-butyllithium (172 mL, 275 mmol) dropwise to the cooled mixture. Continue stirring for 15 minutes after the addition is complete.
-
Add 2-fluoroanisole (31.35 g, 248 mmol) to the reaction mixture and continue stirring at -78 °C for 1.8 hours.
-
Slowly pour the reaction mixture into a flask containing an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add water (250 mL) to dilute the mixture and separate the organic layer by extraction with ether (160 mL).
-
Acidify the aqueous layer with concentrated HCl to a pH of less than 2, which will precipitate the product.
-
Collect the solid precipitate by filtration to yield 2-fluoro-3-methoxybenzoic acid as a yellow solid.
Caption: Synthetic workflow for 2-Fluoro-3-methoxybenzoic acid.
Analytical Methods
A general reversed-phase HPLC method can be employed for the purity analysis of 2-Fluoro-3-methoxybenzoic acid.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 274 nm |
| Injection Volume | 10 µL |
Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.
Derivatization Protocol (Silylation):
-
Dissolve approximately 1 mg of 2-Fluoro-3-methoxybenzoic acid in a suitable solvent (e.g., pyridine).
-
Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS system.
Potential Biological Activity and Signaling Pathways
Fluorinated benzoic acids are a well-established class of compounds in drug discovery, often exhibiting anti-inflammatory and anticancer properties. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Anti-inflammatory Activity via COX Inhibition
Many fluorinated benzoic acids act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Caption: Potential inhibition of the COX pathway by 2-Fluoro-3-methoxybenzoic acid.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay A common method to assess COX inhibition is to measure the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).[7]
-
Enzyme Preparation: Obtain or purify COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a multi-well plate, combine the COX enzyme, a buffer solution, and the test compound (2-Fluoro-3-methoxybenzoic acid) at various concentrations.
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate to allow for the production of prostaglandins.
-
Quantification: Use a PGE₂ ELISA kit to quantify the amount of PGE₂ produced in each well.
-
Analysis: Compare the PGE₂ levels in the presence of the test compound to a control to determine the inhibitory activity.
Anticancer Activity via Apoptosis Induction
Certain fluorinated benzoic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.
Caption: Potential induction of the intrinsic apoptosis pathway.
Experimental Protocol: Caspase-3 Activity Assay A fluorometric assay can be used to measure the activity of caspase-3, a key executioner caspase in apoptosis.[3][4]
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of 2-Fluoro-3-methoxybenzoic acid.
-
Cell Lysis: Lyse the cells to release their intracellular contents.
-
Reaction Setup: In a microplate, combine the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. Cleavage of the substrate by active caspase-3 will release the fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Quantify the caspase-3 activity by calculating the rate of fluorescence increase.
Safety and Handling
2-Fluoro-3-methoxybenzoic acid is classified as an irritant.[5] Standard laboratory safety precautions should be followed.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.
Conclusion
2-Fluoro-3-methoxybenzoic acid is a valuable building block in chemical and pharmaceutical research. Its distinct chemical properties, arising from its fluorine and methoxy substituents, make it a promising scaffold for the development of new molecules with potential therapeutic applications, particularly in the areas of inflammation and oncology. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and biological evaluation of this compound. Further research into its specific interactions with biological targets will be crucial in fully elucidating its therapeutic potential.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
